molecular formula C5H2F3NO2S B110575 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1286734-84-6

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B110575
CAS No.: 1286734-84-6
M. Wt: 197.14 g/mol
InChI Key: POPWMBOAMPURLZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a trifluoromethyl group attached to a thiazole ring.

Scientific Research Applications

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:

Safety and Hazards

As with any chemical compound, handling “2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid” should be done with appropriate safety measures. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The study of trifluoromethylated thiazoles is a growing field in medicinal chemistry due to their potential biological activities. Future research could focus on exploring their synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of thiazole derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trifluoromethylated thiazole derivatives with modified functional groups, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological processes, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a thiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)4-9-1-2(12-4)3(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPWMBOAMPURLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616330
Record name 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-84-6
Record name 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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